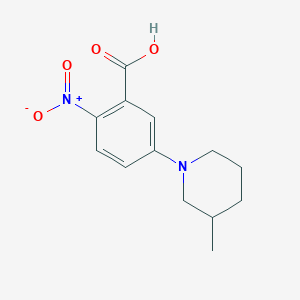

5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid

Description

Chemical Identity and Classification

This compound represents a complex organic molecule that combines aromatic and aliphatic structural elements within a single chemical entity. The compound is characterized by its distinctive molecular architecture, which features a benzoic acid core substituted with both nitro and piperidine functional groups. This structural arrangement places the compound within the broader classification of nitrobenzoic acid derivatives, specifically those modified with cyclic amine substituents.

The fundamental chemical identity of this compound is established through multiple internationally recognized identification systems. The compound carries the Chemical Abstracts Service number 1000018-45-0, which serves as its primary registry identifier in chemical databases worldwide. Additionally, the compound is catalogued under the Material Safety Data Sheet identifier MFCD09743729, providing standardized access to its chemical documentation.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₄ | |

| Molecular Weight | 264.28 g/mol | |

| CAS Number | 1000018-45-0 | |

| MDL Number | MFCD09743729 |

The molecular formula C₁₃H₁₆N₂O₄ reveals the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, creating a molecular weight of 264.28 grams per mole. This composition reflects the integration of the piperidine ring system with the nitrobenzoic acid framework, resulting in a molecule that exhibits both hydrophilic and lipophilic characteristics.

From a classification perspective, this compound belongs to several overlapping chemical categories. Primarily, it is classified as a nitrobenzoic acid derivative due to the presence of the nitro group attached to the benzene ring bearing a carboxylic acid function. Simultaneously, the compound is categorized as a piperidine derivative, reflecting the incorporation of the six-membered saturated nitrogen heterocycle. This dual classification system highlights the compound's potential for diverse chemical reactivity and biological activity patterns.

The structural architecture of the molecule features a benzoic acid moiety as the central framework, with the carboxylic acid group providing polar characteristics essential for various chemical interactions. The nitro group, positioned at the 2-position relative to the carboxylic acid, introduces electron-withdrawing properties that significantly influence the compound's reactivity profile. The 3-methylpiperidin-1-yl substituent at the 5-position adds steric bulk and basic character, creating opportunities for specific molecular recognition and binding interactions.

Historical Context and Development

The development of this compound represents part of the broader historical evolution of substituted benzoic acid derivatives in organic chemistry. While specific historical documentation regarding the initial synthesis and discovery of this particular compound is limited in available literature, its structural characteristics suggest development within the context of medicinal chemistry research focused on piperidine-containing pharmaceuticals.

The compound's synthetic accessibility stems from established methodologies for preparing substituted nitrobenzoic acids, which have been fundamental to organic synthesis for several decades. The integration of piperidine moieties into aromatic acid structures reflects the pharmaceutical industry's ongoing interest in developing compounds that combine the favorable pharmacokinetic properties of piperidine rings with the diverse biological activities associated with substituted benzoic acids.

Historical precedent for similar structural motifs can be traced through the development of various therapeutic agents that incorporate both aromatic carboxylic acid and piperidine functionalities. The strategic combination of these structural elements has proven valuable in creating compounds with enhanced biological activity and improved pharmacological profiles. This historical context suggests that this compound likely emerged from systematic structure-activity relationship studies aimed at optimizing specific biological properties.

The compound's current availability through specialized chemical suppliers indicates its recognition within the research community as a valuable synthetic intermediate or research tool. This commercial availability reflects the culmination of synthetic methodology development that enables reliable and scalable production of the compound for research applications.

Significance in Scientific Research

The scientific significance of this compound manifests across multiple research domains, particularly in proteomics and inflammation studies. Within the field of proteomics research, this compound serves as a specialized biochemical reagent that enables investigators to study protein structures and functions through targeted molecular interactions. The compound's unique structural features allow it to participate in specific binding interactions with protein targets, making it valuable for elucidating protein-ligand relationships and understanding complex biological processes.

Research applications in inflammation studies represent another significant area where this compound demonstrates particular value. Scientific investigations have suggested that compounds structurally related to this compound may influence inflammatory pathways through interactions with G protein-coupled receptor 35. This receptor system plays crucial roles in modulating inflammatory responses and represents an important target for understanding immune system regulation. The compound's potential to enhance lipopolysaccharide-induced macrophage inflammation through activation of specific signaling pathways highlights its utility as a research tool for investigating inflammatory mechanisms.

The compound's role as a biochemical reagent extends beyond specific therapeutic investigations to encompass broader applications in chemical biology research. Its structural characteristics make it suitable for use in various experimental procedures designed to probe molecular interactions and cellular processes. The presence of both electron-withdrawing nitro groups and electron-donating piperidine moieties creates opportunities for diverse chemical modifications and conjugation reactions, expanding its utility in synthetic biology applications.

Furthermore, the compound's significance extends to its potential role in drug development programs focused on creating novel therapeutic agents. The structural framework provided by this compound offers opportunities for medicinal chemists to explore structure-activity relationships and develop optimized compounds with enhanced biological properties. This aspect of the compound's significance reflects the ongoing importance of diversified chemical libraries in pharmaceutical research and development efforts.

The compound's classification as a research-grade material available through specialized suppliers emphasizes its recognition within the scientific community as a valuable tool for advancing chemical and biological knowledge. This availability ensures that researchers across multiple disciplines can access the compound for their investigations, facilitating collaborative research efforts and accelerating scientific progress in related fields. The compound's integration into commercial chemical catalogs reflects its established utility and the growing demand for specialized research chemicals that enable cutting-edge scientific investigations.

Properties

IUPAC Name |

5-(3-methylpiperidin-1-yl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)10-4-5-12(15(18)19)11(7-10)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHSJMVPIQNXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601248499 | |

| Record name | 5-(3-Methyl-1-piperidinyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-45-0 | |

| Record name | 5-(3-Methyl-1-piperidinyl)-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methyl-1-piperidinyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 2-(3-Methylpiperidin-1-yl)benzoic Acid

This is the primary synthetic route to obtain 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. The process involves:

- Starting Material : 2-(3-Methylpiperidin-1-yl)benzoic acid.

- Nitrating Agents : A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

- Reaction Conditions : The reaction is typically performed at low to moderate temperatures (0–50 °C) to control regioselectivity and avoid over-nitration.

- Mechanism : Electrophilic aromatic substitution where the nitronium ion (NO2+) generated in situ attacks the aromatic ring at the 5-position due to directing effects of the existing substituents.

$$

\text{2-(3-Methylpiperidin-1-yl)benzoic acid} + \text{HNO}3/\text{H}2\text{SO}_4 \rightarrow \text{this compound}

$$

- The nitration must be carefully controlled to prevent oxidation or degradation of the piperidinyl moiety.

- Post-reaction workup involves quenching with water, neutralization, and purification by recrystallization or chromatography.

Alternative Synthetic Routes

Other routes involve the preparation of nitrobenzoic acid derivatives followed by nucleophilic substitution with 3-methylpiperidine:

- Starting from 5-nitro-2-halobenzoic acid (e.g., 5-nitro-2-chlorobenzoic acid).

- Nucleophilic aromatic substitution with 3-methylpiperidine under reflux in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

- This method allows the introduction of the 3-methylpiperidinyl group after the nitro group is already installed.

Supporting Chemical Transformations and Related Preparations

Preparation of 3-Methyl-2-nitrobenzoic Acid

This intermediate is closely related and can be prepared via:

- Air oxidation of 1,3-dimethyl-2-nitrobenzene using metal catalysts under aerobic conditions.

- This method is described in patent WO2015184229A1, which details oxidation steps, catalyst types, and reaction conditions optimized for yield and purity.

Esterification and Further Functionalization

- Methyl esters of nitrobenzoic acids (e.g., methyl 3-methyl-2-nitrobenzoate) are commonly synthesized via esterification with methanol in the presence of acid catalysts.

- Such esters can be further transformed by halogenation and oxidation reactions to yield aldehyde derivatives, useful for subsequent coupling reactions.

Data Table: Summary of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-(3-Methylpiperidin-1-yl)benzoic acid | HNO3/H2SO4, 0–50 °C | This compound | Controlled nitration, regioselective |

| 2 | 5-Nitro-2-halobenzoic acid | 3-Methylpiperidine, DMSO, reflux | This compound | Nucleophilic aromatic substitution |

| 3 | 1,3-Dimethyl-2-nitrobenzene | Air oxidation, metal catalyst | 3-Methyl-2-nitrobenzoic acid | Precursor for benzoic acid derivatives |

| 4 | 3-Methyl-2-nitrobenzoic acid | Methanol, acid catalyst | Methyl 3-methyl-2-nitrobenzoate | Esterification for further transformations |

Research Findings and Optimization

- Yield and Purity : The nitration method yields high purity product when temperature and acid concentration are controlled. Over-nitration and side reactions are minimized by slow addition of nitric acid and maintaining low temperature.

- Catalysts : For air oxidation of methyl-nitrobenzenes, catalysts such as cobalt or manganese salts improve conversion efficiency.

- Phase Transfer Catalysts : In hydrolysis and substitution steps, phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity.

- Environmental and Cost Considerations : Air oxidation offers a greener alternative to traditional oxidation methods using stoichiometric oxidants. However, some halogenation steps require expensive reagents, impacting cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Reduction: The major product is 5-(3-Methylpiperidin-1-yl)-2-aminobenzoic acid.

Substitution: Depending on the nucleophile, various substituted piperidine derivatives can be formed.

Scientific Research Applications

Proteomics

Summary of Application :

In proteomics, 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid is employed as a biochemical reagent to study protein structures and functions. Its role is critical in understanding protein interactions and modifications.

Methods of Application :

The compound is used in various experimental procedures such as mass spectrometry and chromatography to analyze protein samples.

Results or Outcomes :

Research utilizing this compound has led to insights into protein folding and interaction networks, enhancing the understanding of cellular processes.

Immunology

Summary of Application :

This compound has shown potential in inflammation research, particularly in studies related to macrophage activation and the inflammatory response.

Mechanism of Action :

It is believed to enhance LPS-induced macrophage inflammation by activating the p38 mitogen-activated protein kinase pathway via G protein-coupled receptor 35.

Results or Outcomes :

Studies have demonstrated that treatment with this compound can lead to increased cytokine production, providing insights into inflammatory mechanisms.

Medicinal Chemistry

Summary of Application :

In medicinal chemistry, this compound serves as a building block for synthesizing novel pharmaceutical agents.

Potential Applications :

The compound's structure allows for modifications that could enhance biological activity or reduce side effects in therapeutic contexts. It may be particularly useful in developing drugs targeting neurodegenerative diseases or cancer.

Case Study 1: Proteomic Analysis

In a study focused on identifying protein interactions within cancer cells, researchers utilized this compound as part of their proteomic profiling workflow. The compound facilitated the identification of key signaling pathways involved in tumorigenesis, leading to potential therapeutic targets.

Case Study 2: Inflammation Research

A recent investigation explored the effects of this compound on macrophage activation during an inflammatory response. The findings indicated that treatment with this compound resulted in a significant increase in pro-inflammatory cytokines, suggesting its utility in studying inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological pathways. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Nitrobenzoic Acids

5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (Acifluorfen)

- Structure: A phenoxy group with 2-chloro and 4-trifluoromethyl substituents replaces the piperidine moiety .

- Application : Herbicide (acifluorfen) targeting broadleaf weeds .

- Activity: The parent acid exhibits moderate herbicidal activity, but its methyl ester derivative (methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate) shows enhanced efficacy due to improved membrane permeability .

Comparison :

- Substituent Impact: The phenoxy group in acifluorfen enhances hydrophobicity, favoring herbicidal action, whereas the piperidine group in 5-(3-methylpiperidin-1-yl)-2-nitrobenzoic acid may facilitate interactions with biological targets (e.g., enzymes or receptors) in medicinal chemistry.

- Solubility : Acifluorfen’s low water solubility is mitigated by hydrotropes (e.g., sodium acetate), increasing mass transfer coefficients up to 9.5-fold . The piperidine substituent likely improves aqueous solubility compared to acifluorfen, though direct data are unavailable.

Ester and Amide Derivatives

Methyl 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate

Comparison :

- This highlights how minor structural modifications (e.g., ester vs. acid) drastically alter bioactivity.

5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic Acid

Comparison :

Sulfonyl and Disulfide Analogues

5-(Methylsulfonyl)-2-nitrobenzoic Acid

Comparison :

Research Implications and Gaps

- Pharmacological Potential: The piperidine moiety in this compound warrants exploration in drug discovery, particularly for central nervous system targets (piperidine is common in neuroactive compounds).

- Solubility Studies : Hydrotrope-assisted solubility enhancement, as demonstrated for 2-nitrobenzoic acid , could be tested for this compound to optimize formulation.

- Synthetic Utility : As a piperidine-containing intermediate (), its role in synthesizing complex molecules (e.g., kinase inhibitors or antimicrobials) should be investigated.

Biological Activity

5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, a compound with diverse biological activities, has garnered attention in medicinal chemistry and pharmacology. Its structure, comprising a piperidine ring and a nitrobenzoic acid moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of this compound is characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Nitro Group : A functional group (-NO2) that can influence the compound's reactivity and biological properties.

- Benzoic Acid Moiety : Provides acidity and potential for interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in various metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .

- Receptor Modulation : Its piperidine structure allows it to interact with neurotransmitter receptors, potentially modulating pathways related to cognition and mood .

- Anticancer Activity : Recent studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. It may induce apoptosis in cancer cells through various cellular signaling pathways .

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

- Neurodegenerative Diseases : Due to its AChE inhibitory activity, it is being explored for treating Alzheimer's disease and other cognitive disorders .

- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancers. The IC50 values were found to be comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .

- Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from oxidative stress-induced damage, further supporting its role in neuroprotection .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of similar compounds:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example, the nitro group at position 2 of benzoic acid can react with 3-methylpiperidine under basic conditions (e.g., K₂CO₃/DMF) to introduce the piperidinyl moiety. Key intermediates, such as methyl esters or nitro precursors, are characterized using LC-MS for purity and ¹H/¹³C NMR to confirm regiochemistry. Reaction optimization (temperature, solvent, stoichiometry) is critical to avoid byproducts like over-alkylated derivatives .

Q. How can researchers assess the solubility and stability of this compound in biological buffers?

- Methodological Answer : Solubility is determined via shake-flask methods in PBS (pH 7.4), DMSO, or ethanol, followed by HPLC-UV quantification. Stability studies involve incubating the compound in simulated physiological conditions (37°C, pH 7.4) and analyzing degradation products using LC-MS/MS. For acidic environments (e.g., gastric fluid), pH-dependent stability assays are recommended to evaluate hydrolysis risks .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. ¹H NMR identifies the piperidinyl methyl group (δ ~1.2–1.4 ppm) and nitrobenzoic acid protons (δ ~8.0–8.5 ppm). IR spectroscopy verifies the carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved for structural analogs of this compound?

- Methodological Answer : Contradictions often arise from substituent positioning or assay conditions. Systematic SAR studies should compare analogs with varied piperidinyl methyl groups or nitro positions. Use orthogonal assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) under standardized protocols. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., bacterial enzymes vs. human kinases) to rationalize selectivity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer : Prodrug derivatization (e.g., esterification of the carboxylic acid) enhances bioavailability. Evaluate logP (via shake-flask) to balance lipophilicity and aqueous solubility. Microsomal stability assays (using liver S9 fractions) identify metabolic hotspots (e.g., nitro reduction). Pharmacokinetic modeling (e.g., PK-Sim) guides dosing regimens based on clearance rates and volume of distribution .

Q. How do reaction conditions influence enantiomeric purity in asymmetric syntheses of related piperidinyl-nitrobenzoic acids?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) control stereochemistry during piperidinyl coupling. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution (e.g., lipase-mediated hydrolysis) can separate enantiomers post-synthesis. Reaction temperature and solvent polarity (e.g., THF vs. toluene) significantly impact ee by altering transition-state energetics .

Q. What computational methods predict the compound’s potential off-target interactions?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions over time. Chemoproteomics (e.g., activity-based protein profiling) identifies off-target binding in cellular lysates. Machine learning platforms (e.g., DeepChem) screen Tox21 datasets to flag risks like hERG channel inhibition or CYP450 interactions .

Data Analysis and Validation

Q. How can researchers validate conflicting crystallographic data for nitrobenzoic acid derivatives?

- Methodological Answer : Cross-validate using multiple diffraction datasets (e.g., synchrotron vs. lab-source X-ray). Refinement software (e.g., SHELXL) resolves disorder in nitro or piperidinyl groups. Compare with DFT-optimized geometries (e.g., Gaussian09) to assess bond-length/angle discrepancies. Deposit structures in the Cambridge Structural Database for peer validation .

Q. What statistical approaches address batch-to-batch variability in biological assay results?

- Methodological Answer : Implement quality control (QC) standards for compound purity (>95% by HPLC). Use ANOVA to compare inter-batch EC₅₀ values. Normalize data to internal controls (e.g., reference inhibitors) in each assay plate. Collaborative trials across labs (e.g., via NIH RNAi Consortium protocols) reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.